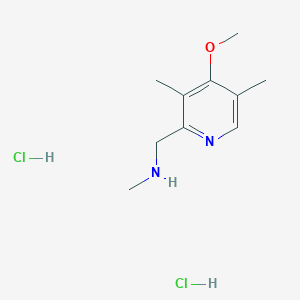
2-(1,3-Dioxan-2-yl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dioxan-2-yl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is a heterocyclic compound with a unique structure and interesting properties. It is a highly polar compound, composed of both oxygen and nitrogen atoms, and has a wide range of uses in scientific research. It is used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a probe in biological systems.
作用機序
The mechanism of action of 2-(1,3-Dioxan-2-yl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is not fully understood. However, it is believed that the compound acts as a Lewis acid catalyst, meaning that it can facilitate the formation of a covalent bond between two molecules. This is due to the presence of the nitrogen atom in the compound, which can act as an electron donor. Additionally, it is believed that the compound can bind to proteins and other molecules, allowing it to act as a probe in biological systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(1,3-Dioxan-2-yl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol are not yet fully understood. However, studies have shown that it can interact with proteins and other molecules, allowing it to act as a probe in biological systems. Additionally, it has been shown to have antioxidant properties, meaning that it can protect cells from oxidative damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
The main advantage of using 2-(1,3-Dioxan-2-yl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol in lab experiments is its ability to act as a Lewis acid catalyst and as a probe in biological systems. Additionally, its antioxidant and anti-inflammatory properties make it a useful tool for studying the effects of oxidative stress and inflammation. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Therefore, it is important to use it in a controlled environment and to take the necessary safety precautions when handling it.
将来の方向性
The potential applications of 2-(1,3-Dioxan-2-yl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol are vast and continue to be explored. Future research may focus on developing new synthetic routes for the production of the compound, as well as investigating its potential applications in drug design and drug delivery systems. Additionally, further studies may be conducted to explore the compound’s biochemical and physiological effects, as well as its potential toxicity. Finally, further research may focus on developing new materials that incorporate the compound, such as polymers, for use in medical devices and drug delivery systems.
合成法
2-(1,3-Dioxan-2-yl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol can be synthesized through a three-step process. The first step involves the reaction of 2-bromo-4-methoxyphenol with 1,3-dioxan-2-yl chloride in the presence of a base, such as potassium carbonate or potassium hydroxide. This reaction produces 2-(1,3-dioxan-2-yl)-4-methoxyphenol. The second step involves the reaction of 2-(1,3-dioxan-2-yl)-4-methoxyphenol with 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl chloride in the presence of a base, such as potassium carbonate or potassium hydroxide. This reaction produces 2-(1,3-dioxan-2-yl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol. The third step involves the reaction of 2-(1,3-dioxan-2-yl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol with a base, such as sodium hydroxide or potassium hydroxide, to produce the desired product.
科学的研究の応用
2-(1,3-Dioxan-2-yl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a probe in biological systems. It has also been used in the synthesis of other heterocyclic compounds, such as 1,3-dioxan-2-yl derivatives, which are important in the study of enzymatic catalysts and drug design. Additionally, it has been used in the study of molecular recognition, as well as in the development of new materials for medical devices and drug delivery systems.
特性
IUPAC Name |
2-(1,3-dioxan-2-yl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO5/c1-11-10-16(2,3)22-17(21-11)12-5-6-14(18)13(9-12)15-19-7-4-8-20-15/h5-6,9,11,15,18H,4,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYNGOBSUSSVQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)O)C3OCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxan-2-YL)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














